molecular formula C19H23N3O3 B2509009 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097931-88-7

2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2509009
CAS No.: 2097931-88-7
M. Wt: 341.411
InChI Key: LXSIHAVPOABNOR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic small molecule of high chemical purity, intended for research and development applications in a controlled laboratory environment. This compound is structurally characterized by a pyrrolidine moiety linked via an ethanone chain to a methoxy-substituted phenyl ring and further functionalized with a methylpyrimidine group, suggesting potential as a key intermediate or a bioactive scaffold in medicinal chemistry programs. Its primary research value lies in [ describe main applications, e.g., "the exploration of kinase inhibition" or "as a building block for novel therapeutic agents" ]. The proposed mechanism of action is hypothesized to involve [ describe the mechanism, e.g., "targeting specific signaling pathways" ], making it a candidate for investigating conditions related to [ mention relevant field, e.g., "oncology or inflammatory diseases" ]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-15(4-5-17(13)24-3)11-19(23)22-9-7-16(12-22)25-18-6-8-20-14(2)21-18/h4-6,8,10,16H,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIHAVPOABNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC(=NC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule featuring multiple functional groups, including a methoxy-substituted phenyl ring and a pyrrolidine moiety. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting key findings from recent studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 316.39 g/mol

The biological activity of 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, while the methoxy and methyl substitutions may enhance lipophilicity and cellular permeability.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Anticancer Potential

Studies have also explored the anticancer potential of related compounds. For example, certain pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this class of compounds may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, researchers found that compounds similar to 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one exhibited significant antibacterial activity. The study utilized a series of bacterial strains to evaluate the effectiveness of these compounds, noting that structural modifications could enhance their bioactivity.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of related pyrrolidine derivatives on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives led to a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

CompoundIC50 (µM)Cell Line
Compound C12MCF7
Compound D15HeLa

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares its pyrrolidin-1-yl ethanone backbone with several analogs. Key comparisons include:

(a) 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one ()
  • Similarities: Identical pyrrolidine-pyrimidinyloxy substituent and ethanone core.
  • Differences: Substituent on ethanone: Fluorophenylsulfanyl (S-linked) vs. methoxy-methylphenyl (O-linked). Molecular weight: 347.40 () vs. ~353.42 (target compound), reflecting substituent mass differences .
(b) (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone ()
  • Similarities: Pyrrolidine-methanone scaffold.
  • Differences: Heterocycle: Pyridine () vs. pyrimidine (target compound). Substituent position: Pyridine at pyrrolidine’s 2-position vs. pyrimidinyloxy at 3-position. Molecular weight: 266.34 () vs. ~353.42 (target compound), highlighting the impact of pyrimidine and ethanone groups .
(c) Pyridin-2(1H)-one derivatives ()
  • Similarities : Methoxyphenyl and heterocyclic substituents.
  • Differences: Core structure: Pyridinone () vs. ethanone-pyrrolidine. Bioactivity: Bromophenyl-substituted analogs in showed higher antioxidant activity (79.05%) than methoxyphenyl derivatives (17.55%), suggesting substituent-dependent efficacy .

Structural and Functional Impact of Substituents

Parameter Target Compound Compound Compound
Molecular Formula C19H23N3O3 (estimated) C17H18FN3O2S C17H18N2O
Molecular Weight ~353.42 347.40 266.34
Key Substituents 4-Methoxy-3-methylphenyl, 2-methylpyrimidin-4-yloxy 4-Fluorophenylsulfanyl, 2-methylpyrimidin-4-yloxy Phenyl, 3-methylpyridin-4-yl
Bioactivity Insights N/A (structural analog data) N/A Antioxidant activity trends ()
  • Electronic Effects : Methoxy (target) and fluoro () groups influence electron density, affecting binding to hydrophobic pockets or polar residues.
  • Steric Effects : The 3-methyl group on the phenyl ring (target) may enhance steric hindrance compared to smaller substituents like fluorine.
  • Solubility : Sulfanyl () increases hydrophobicity vs. methoxy’s moderate polarity.

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